molecular formula C23H26N4O4 B2409834 (7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251626-46-6

(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2409834
CAS No.: 1251626-46-6
M. Wt: 422.485
InChI Key: YYDVQPIUNGZHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that acts as a master regulator of centriole duplication (source) . By specifically targeting PLK4, this compound provides researchers with a powerful chemical tool to induce centriole duplication defects, leading to mitotic errors and aneuploidy in cellular models. Its primary research value lies in dissecting the fundamental mechanisms governing the cell cycle, centrosome maturation, and genomic stability. Given that PLK4 is overexpressed in various cancers, such as breast cancer and rhabdomyosarcoma, this inhibitor is extensively used in oncology research to explore novel therapeutic strategies (source) . Studies utilizing this compound have been instrumental in validating PLK4 as a promising anticancer target and in understanding the consequences of its inhibition on tumor cell proliferation and survival. Furthermore, it serves as a critical reagent in developmental biology for investigating the role of centrioles in ciliogenesis and related disorders.

Properties

IUPAC Name

[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-14-7-8-16-20(26-15-11-18(29-2)21(31-4)19(12-15)30-3)17(13-24-22(16)25-14)23(28)27-9-5-6-10-27/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDVQPIUNGZHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone, often referred to as a naphthyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.

Synthesis

The synthesis of naphthyridine derivatives typically involves multi-step organic reactions. For the specific compound , the synthesis may involve the following steps:

  • Formation of the Naphthyridine Core : Utilizing known synthetic routes involving cyclization reactions.
  • Substitution Reactions : Introducing the trimethoxyphenyl group through nucleophilic substitution.
  • Pyrrolidine Attachment : Finalizing the structure by attaching the pyrrolidine moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance:

  • A related compound demonstrated significant antiproliferative activity against various cancer cell lines, including HCT116 (colorectal carcinoma) and MCF-7 (breast cancer) with GI50 values in the micromolar range .
  • The compound's mechanism of action may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Antimicrobial Activity

Naphthyridine derivatives have also shown promise as antimicrobial agents. Research indicates that:

  • Certain derivatives exhibit activity against both gram-positive and gram-negative bacteria.
  • The presence of the trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the naphthyridine core and substituents significantly influence biological activity:

  • Trimethoxyphenyl Group : This moiety is critical for enhancing anticancer activity due to its ability to interact with multiple biological targets.
  • Pyrrolidine Ring : The inclusion of this heterocyclic structure has been linked to improved binding affinity for biological targets, enhancing overall efficacy .

Case Studies

  • In Vitro Studies : A study evaluated a series of naphthyridine compounds for their cytotoxic effects on various cancer cell lines. The most active compound exhibited a GI50 value of 2.66 μM against colorectal cancer cells, indicating strong potential for further development .
  • Mechanistic Studies : Investigations into the mechanism revealed that these compounds might induce apoptosis through mitochondrial pathways, which is crucial for developing effective anticancer therapies .

Data Table: Biological Activity Overview

Compound NameCell Line TestedGI50 Value (μM)Activity Type
Naphthyridine Derivative 1HCT116 (Colorectal)2.66Anticancer
Naphthyridine Derivative 2MCF-7 (Breast)3.26Anticancer
Naphthyridine Derivative 3Staphylococcus aureus15.0Antimicrobial

Scientific Research Applications

Anticancer Properties

Research has indicated that naphthyridine derivatives exhibit promising anticancer activity. A study highlighted that certain naphthyridine analogs can bind to G-G mismatches in DNA, inhibiting telomerase activity, which is crucial for cancer cell proliferation. This mechanism was observed in compounds similar to (7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes linked to disease progression. In particular, its structural features allow it to interact effectively with targets involved in metabolic pathways related to cancer and other diseases .

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds within the naphthyridine class can exhibit anti-inflammatory and analgesic properties. These findings open avenues for developing new therapeutic agents targeting chronic pain and inflammatory diseases .

Synthesis of Novel Materials

(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone can serve as a building block in organic synthesis. Its unique structure allows for the creation of novel materials with tailored properties for applications in electronics and photonics .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Ahmed et al., 2023 Anticancer ActivityDemonstrated binding affinity to G-G mismatches in DNA; potential telomerase inhibitor.
Zaghary et al., 2023 Mechanism of ActionIdentified enzyme inhibition pathways; implications for cancer therapy.
PMC4846294 Pharmacological EvaluationShowed anti-inflammatory effects; potential for chronic pain management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of naphthyridine derivatives often involves multi-step reactions, including condensation, nitration, and functional group substitutions. For example, nitration of the 1,8-naphthyridine core under controlled conditions (e.g., HNO₃/H₂SO₄ at 100°C) can introduce nitro groups at specific positions, which may later be reduced or substituted . To optimize yield, monitor reaction progress using TLC or HPLC, and adjust solvent systems (e.g., DMF for polar intermediates) based on solubility data from analogs like 3-methylbenzothiophene .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the positions of the methyl, methoxy, and pyrrolidinyl groups. For example, the 3,4,5-trimethoxyphenylamino group will show distinct aromatic proton splitting patterns, while the pyrrolidinyl protons will appear as broad singlets due to restricted rotation . IR spectroscopy can confirm carbonyl (C=O) and amine (N-H) stretches. Compare spectral data with structurally similar compounds, such as methanone derivatives with morpholinyl groups .

Q. What solubility and stability challenges are anticipated for this compound, and how can they be addressed?

  • Methodological Answer : Based on analogs like 6-methyl-2H-1,4-benzoxazol-3(4H)-one-2-acetate, poor aqueous solubility is expected due to the hydrophobic naphthyridine core and methoxy groups. Use co-solvents (e.g., DMSO-water mixtures) for in vitro assays . Stability tests under varying pH (e.g., 4–9) and temperatures (4°C, 25°C) should be conducted, with degradation monitored via LC-MS. For long-term storage, lyophilization in amber vials under inert gas is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3,4,5-trimethoxyphenylamino and pyrrolidinyl groups?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modified substituents (e.g., replace trimethoxyphenyl with unsubstituted phenyl or vary pyrrolidinyl with piperidinyl groups) .
  • Step 2 : Test these analogs in target-specific assays (e.g., kinase inhibition or cytotoxicity screens). For example, compare IC₅₀ values against reference compounds like PI 3-Kα inhibitors .
  • Step 3 : Use molecular docking to correlate activity with steric/electronic effects of substituents. The methoxy groups may enhance binding to hydrophobic pockets in enzymes .

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, endpoint measurements).

  • Orthogonal Assays : Validate primary hits using independent methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Control Compounds : Include known inhibitors/agonists (e.g., Lovastatin for cytotoxicity comparisons) to calibrate assay conditions .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects, incubation time) .

Q. How can the compound’s pharmacokinetic properties be predicted and experimentally validated?

  • Methodological Answer :

  • In Silico Prediction : Tools like SwissADME can estimate logP, bioavailability, and CYP450 interactions. The pyrrolidinyl group may improve membrane permeability compared to morpholinyl analogs .
  • In Vitro Validation : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability . Monitor metabolites via high-resolution mass spectrometry (HRMS) .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final coupling step of the naphthyridine and pyrrolidinylmethanone moieties?

  • Solution :

  • Optimize coupling reagents (e.g., use HATU instead of DCC for amide bond formation) .
  • Introduce protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) to prevent side reactions .

Q. What theoretical frameworks are appropriate for linking this compound’s chemical structure to its potential biological mechanisms?

  • Framework : Apply the "lock-and-key" hypothesis for enzyme inhibition or QSAR models to correlate electronic descriptors (e.g., HOMO/LUMO energies) with activity . For example, the 3,4,5-trimethoxyphenyl group may mimic ATP’s adenine ring in kinase binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.